1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1)

描述

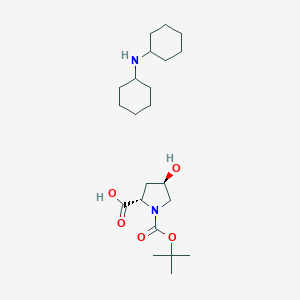

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1), also known as 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1), is a useful research compound. Its molecular formula is C22H40N2O5 and its molecular weight is 412.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

BOC-HYP-OH DCHA, also known as “1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1)” or “Dicyclohexylamine (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate”, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are therefore the specific proteins that the ADCs or PROTACs are designed to interact with .

Mode of Action

The compound acts as a linker in the formation of ADCs and PROTACs . In the case of ADCs, it connects an antibody to a cytotoxic drug . For PROTACs, it links a ligand for an E3 ubiquitin ligase to a ligand for the target protein . The resulting PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by BOC-HYP-OH DCHA are dependent on the specific proteins targeted by the ADCs or PROTACs it helps to form . By enabling the selective degradation of target proteins, PROTACs can influence a variety of biochemical pathways .

Pharmacokinetics

The ADME properties of the resulting ADCs or PROTACs would be determined by their specific structures and the properties of the antibody, drug, or ligands they contain .

Result of Action

The molecular and cellular effects of BOC-HYP-OH DCHA’s action are determined by the specific ADCs or PROTACs it helps to form . For example, an ADC could deliver a cytotoxic drug to cancer cells, resulting in cell death . A PROTAC could lead to the degradation of a disease-related protein, altering cellular functions .

Action Environment

The action, efficacy, and stability of BOC-HYP-OH DCHA are influenced by the conditions under which the ADCs or PROTACs it forms are used . Factors such as temperature, pH, and the presence of other substances could potentially affect its function .

生物活性

The compound 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) is a complex organic molecule with potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities as reported in various studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with two carboxylic acid groups and a hydroxyl group. The presence of the tert-butyl ester and cyclohexylamine moiety contributes to its lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₁O₄ |

| Molecular Weight | 273.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with carboxylic acids and amines under controlled conditions. Various methods have been reported for the preparation of pyrrolidine derivatives that serve as precursors to this compound.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit antimicrobial activity. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Neuroprotective Effects

Studies have suggested that certain pyrrolidine derivatives may possess neuroprotective properties. For example, they may mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrolidine derivatives against clinical isolates. The compound demonstrated significant inhibition zones against Gram-positive bacteria.

- Neuroprotection : In vitro studies on neuronal cell lines treated with the compound showed reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.

- Pharmacological Profiling : A pharmacological assessment highlighted that the compound could modulate neurotransmitter systems, suggesting potential applications in treating mood disorders.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Antimicrobial Activity : Interaction with bacterial cell wall components or inhibition of protein synthesis.

- Neuroprotection : Antioxidant activity leading to reduced neuronal apoptosis.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential pharmacological applications due to its structural similarity to known bioactive molecules.

- Antioxidant Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant properties. These properties are essential in developing therapeutic agents aimed at oxidative stress-related diseases .

- Neuroprotective Effects : Some studies have suggested that pyrrolidine derivatives can provide neuroprotection in models of neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce neuronal apoptosis .

Organic Synthesis

In synthetic organic chemistry, the compound can serve as a versatile building block for creating more complex molecules.

- Synthesis of Peptides : The unique functional groups present in the compound allow it to be used in peptide synthesis. The incorporation of the pyrrolidine moiety can enhance the stability and biological activity of peptide-based drugs .

- Multicomponent Reactions : The compound can participate in multicomponent reactions, which are valuable for synthesizing diverse chemical libraries quickly and efficiently. This application is particularly relevant in drug discovery processes .

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various pyrrolidine derivatives, including the compound . The findings indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in cellular models, suggesting potential therapeutic applications in conditions characterized by oxidative stress .

Case Study 2: Neuroprotective Mechanisms

In a neuroprotective study involving mouse models of Alzheimer's disease, the administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. The mechanism was linked to enhanced cholinergic activity and reduced inflammation within the brain .

化学反应分析

Key Structural Features and Reactivity

The compound’s reactivity is dictated by:

- Boc (tert-butoxycarbonyl) protecting group : Labile under acidic conditions (e.g., trifluoroacetic acid, HCl).

- 4-Hydroxy group (4R configuration) : Polar, nucleophilic site for esterification, oxidation, or protection.

- Free carboxylic acid : Available for coupling reactions (e.g., peptide synthesis).

- DCHA counterion : Enhances solubility in organic solvents but does not directly participate in reactions.

Boc Deprotection

The Boc group is cleaved under acidic conditions to yield unprotected 4-hydroxy-L-proline, a critical intermediate in peptide synthesis . DCHA is typically removed during aqueous workup.

Carboxylic Acid Functionalization

The free carboxylic acid reacts with alcohols or amines to form esters or amides, respectively. For example, methyl ester derivatives are synthesized for solid-phase peptide synthesis .

Hydroxyl Group Modifications

The 4-hydroxy group undergoes oxidation to ketones or protection as silyl ethers for stereoselective synthesis .

Stereochemical Considerations

The (2S,4R) configuration ensures:

- Chiral induction in peptide synthesis (e.g., collagen-mimetic sequences) .

- Resistance to racemization under mild coupling conditions due to steric hindrance from the Boc group .

Stability and Handling

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h11-13H,1-10H2;6-7,12H,4-5H2,1-3H3,(H,13,14)/t;6-,7+/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQLPPZGZHZOAO-LYZYBISQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885163 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21157-12-0 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21157-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021157120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。